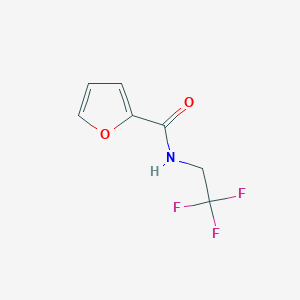

N-(2,2,2-trifluoroethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)4-11-6(12)5-2-1-3-13-5/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDWETRJHACGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: 2,2,2-trifluoroethylfuran-2-amine.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoroethyl substituent distinguishes N-(2,2,2-trifluoroethyl)furan-2-carboxamide from analogs with aryl or other alkyl groups. Key comparisons include:

Table 1: Comparative Analysis of Furan Carboxamide Derivatives

Key Observations :

- Trifluoroethyl vs. Aryl Substituents : The trifluoroethyl group increases lipophilicity (logP ~1.8) compared to nitro-phenyl (~2.1) but less than trifluoromethylphenyl (~3.0). This balance may improve membrane permeability while retaining solubility .

- Conformational Effects : Aryl-substituted analogs (e.g., N-(2-nitrophenyl)) exhibit planar amide conformations but disrupted furan ring planarity due to intramolecular interactions . The bulkier trifluoroethyl group may induce steric hindrance, altering crystal packing or binding properties.

Biological Activity

N-(2,2,2-trifluoroethyl)furan-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a furan ring and a trifluoroethyl group , which contribute to its lipophilicity and biological interactions. The trifluoroethyl moiety enhances membrane penetration and may facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoroethyl group is known to improve the compound's pharmacokinetic properties, allowing it to modulate the activity of target proteins effectively.

Antimicrobial Activity

Recent studies have indicated that derivatives of furan-2-carboxamide exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 280 µg/mL |

| 4b | S. aureus | 265 µg/mL |

| 4c | B. cereus | 230 µg/mL |

These results suggest that structural modifications can enhance the antimicrobial efficacy of furan derivatives .

Anti-Cancer Activity

This compound and its derivatives have also been evaluated for anti-cancer activity against various cell lines. A study reported the following cell viability percentages after treatment with different compounds:

| Compound | Cell Line | Cell Viability (%) |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | Huh-7 | 37.31 |

| 4b | MCF-7 | 39.22 |

The presence of electron-donor substituents was found to correlate with increased anti-cancer activity .

Case Studies

- In Vitro Studies : A series of furan-derivative compounds were tested for their cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The study demonstrated that modifications in the furan structure significantly influenced cytotoxicity levels.

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in treating leishmaniasis. The compound exhibited low clearance rates and significant efficacy at doses of 50 mg/kg in murine models .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the introduction of various substituents on the furan ring can lead to enhanced biological activities. For instance:

- Trifluoroethyl Substitution : Improves lipophilicity and membrane permeability.

- Electron-donating Groups : Enhance anti-cancer properties by increasing interaction with cellular targets.

Q & A

Basic: What are the standard synthetic routes for N-(2,2,2-trifluoroethyl)furan-2-carboxamide?

Methodological Answer:

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 2,2,2-trifluoroethylamine. A common approach is to react furan-2-carbonyl chloride with 2,2,2-trifluoroethylamine in anhydrous conditions. For example:

Activation of the carboxylic acid : Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form furan-2-carbonyl chloride.

Amide coupling : The acyl chloride is reacted with 2,2,2-trifluoroethylamine in a polar aprotic solvent (e.g., dichloromethane) under reflux (e.g., 40–50°C) for 6–12 hours. Triethylamine is often added to neutralize HCl byproducts.

Purification : The crude product is washed with dilute HCl, water, and brine, followed by recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

Key techniques include:

- FT-IR : Look for characteristic peaks:

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 222 (calculated for C₈H₇F₃NO₂) .

Basic: Why is the trifluoroethyl group strategically incorporated into this compound?

Methodological Answer:

The CF₃ group enhances metabolic stability and bioavailability by:

- Electron-withdrawing effects : Reduces basicity of adjacent amines, minimizing protonation at physiological pH.

- Hydrophobic interactions : Improves binding affinity to lipophilic enzyme pockets.

- Steric effects : Influences conformational preferences, potentially optimizing target engagement. Comparative studies with non-fluorinated analogs (e.g., ethyl instead of trifluoroethyl) can validate these effects .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

Core modifications :

- Replace the furan ring with thiophene or pyrrole to assess heterocycle specificity.

- Vary substituents on the furan (e.g., methyl, chloro) to probe steric/electronic effects.

Side-chain variations :

- Substitute trifluoroethyl with difluoroethyl or pentafluoropropyl to study fluorine atom count impact.

Biological assays :

- Test analogs against target enzymes (e.g., kinases, proteases) using enzymatic inhibition assays.

- Compare IC₅₀ values and correlate with computational docking scores (e.g., AutoDock Vina) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH stability : Perform accelerated degradation studies in buffers (pH 1–12) at 37°C. Monitor via HPLC:

- Acidic conditions (pH < 3) may hydrolyze the amide bond.

- Basic conditions (pH > 10) could degrade the furan ring.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 4°C (short-term) or -20°C (long-term) in inert atmospheres to prevent moisture absorption .

Advanced: What computational methods are used to predict target interactions?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or MOE to dock the compound into protein active sites (e.g., COX-2, EGFR). Focus on hydrogen bonding (amide NH with backbone carbonyls) and hydrophobic contacts (CF₃ group with nonpolar residues).

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability.

- QSAR modeling : Train models on analog datasets to predict bioactivity and ADMET properties .

Advanced: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential dust/aerosol formation.

- Waste disposal : Collect organic waste in halogenated solvent containers. Neutralize acidic/byproduct residues before disposal.

- Spill management : Absorb with vermiculite, seal in containers, and label for hazardous waste processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.